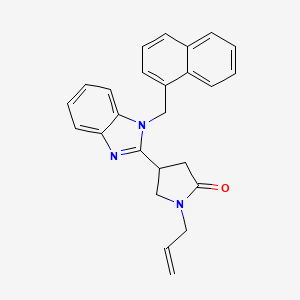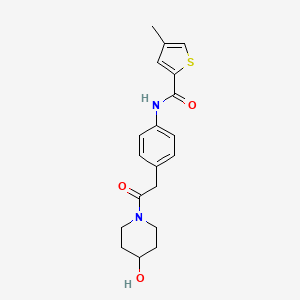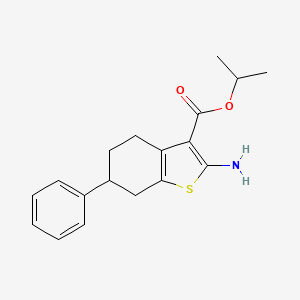
N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine, also known as MRS1754, is a potent and selective antagonist of the adenosine A2B receptor. It has been widely used in scientific research to investigate the role of A2B receptor signaling in various physiological and pathological processes.
作用机制
N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine is a selective antagonist of the adenosine A2B receptor, which belongs to the G protein-coupled receptor family. The A2B receptor is widely expressed in various tissues and plays an important role in regulating physiological and pathological processes. N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine binds to the A2B receptor with high affinity and blocks the binding of adenosine, which is the endogenous ligand for the receptor. This results in the inhibition of A2B receptor signaling, which can have various downstream effects depending on the tissue and cell type.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine depend on the tissue and cell type being studied. In general, N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine has been shown to inhibit A2B receptor signaling, which can have various effects on cell proliferation, inflammation, angiogenesis, and wound healing. For example, N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine has been shown to inhibit the proliferation of cancer cells, reduce inflammation in animal models of inflammatory bowel disease, and promote wound healing in diabetic mice.
实验室实验的优点和局限性
The main advantage of using N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine in lab experiments is its high selectivity and potency for the A2B receptor. This allows researchers to study the specific role of A2B receptor signaling without interference from other adenosine receptors. However, one limitation of using N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine is its relatively high cost compared to other adenosine receptor antagonists. In addition, N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine has a relatively short half-life in vivo, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine. One area of interest is the role of A2B receptor signaling in cancer metastasis and angiogenesis. N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine has been shown to inhibit the proliferation of cancer cells and reduce tumor growth in animal models, but its effect on cancer metastasis and angiogenesis is not well understood. Another area of interest is the use of N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine as a therapeutic agent for inflammatory diseases and wound healing. Finally, there is a need for more studies to investigate the pharmacokinetics and pharmacodynamics of N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine in vivo, which can help optimize its use in future experiments.
合成方法
N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the coupling of 9-methylpurin-6-amine with 2-methoxy-2-phenylbutyl bromide followed by the introduction of a carboxylic acid group using a Grignard reaction. The final step involves the conversion of the carboxylic acid to the corresponding amide using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) as coupling reagents.
科学研究应用
N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine has been used extensively in scientific research to investigate the role of the adenosine A2B receptor in various physiological and pathological processes. Some of the research areas where N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine has been used include inflammation, cancer, cardiovascular diseases, and diabetes. N-(2-Methoxy-2-phenylbutyl)-9-methylpurin-6-amine has also been used to study the effect of A2B receptor signaling on the immune system, angiogenesis, and wound healing.
属性
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)-9-methylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-4-17(23-3,13-8-6-5-7-9-13)10-18-15-14-16(20-11-19-15)22(2)12-21-14/h5-9,11-12H,4,10H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKYUJAEIBNWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=C2C(=NC=N1)N(C=N2)C)(C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2767917.png)
![Ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2767919.png)


![(E)-2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B2767923.png)


![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2767929.png)
![2,2-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2767930.png)
![7-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2767932.png)
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2767933.png)
![N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2767934.png)

